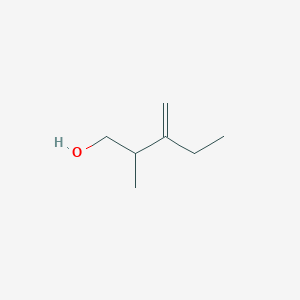

2-Methyl-3-methylidenepentan-1-ol

Description

Properties

IUPAC Name |

2-methyl-3-methylidenepentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-4-6(2)7(3)5-8/h7-8H,2,4-5H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOESDISDPTWALM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C)C(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77103-98-1 | |

| Record name | 2-methyl-3-methylidenepentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-methylidenepentan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-1,3-pentadiene with a suitable reagent to introduce the hydroxyl group. This can be done using hydroboration-oxidation, where the diene is first treated with borane (BH₃) followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum can be used to facilitate the addition of the hydroxyl group to the diene. The reaction conditions typically include controlled temperature and pressure to optimize the reaction rate and product formation.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-methylidenepentan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.

Reduction: The compound can be reduced to form a saturated alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with reagents like thionyl chloride (SOCl₂).

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) facilitate substitution reactions.

Major Products

Oxidation: Formation of 2-Methyl-3-methylidenepentanal or 2-Methyl-3-methylidenepentanone.

Reduction: Formation of 2-Methyl-3-methylpentan-1-ol.

Substitution: Formation of 2-Methyl-3-methylidenepentyl halides.

Scientific Research Applications

2-Methyl-3-methylidenepentan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-methylidenepentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

2-Methyl-3-penten-1-ol: Similar structure but with a different position of the double bond.

2-Methyl-3-buten-2-ol: Contains a hydroxyl group on a different carbon atom.

2-Methyl-1-butanol: Lacks the double bond present in 2-Methyl-3-methylidenepentan-1-ol.

Uniqueness

This compound is unique due to its specific arrangement of the methyl and methylidene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

2-Methyl-3-methylidenepentan-1-ol, a compound with the molecular formula , is a branched-chain alcohol that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

- Molecular Formula :

- Molecular Weight : 100.16 g/mol

- CAS Number : 4516-90-9

Biological Activity

Research indicates that this compound exhibits several biological activities, including antimicrobial and potential anticancer properties. The compound's structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various pathogens. For instance, it has been evaluated for its effectiveness against bacteria and fungi, demonstrating significant inhibitory effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

The biological activity of this compound is thought to arise from its ability to interact with specific enzymes and receptors within cells. For example, it may inhibit certain enzymes involved in the biosynthesis of lipids, which are crucial for cancer cell membrane integrity and function. Additionally, its structural features allow it to act as a competitive inhibitor in various biochemical pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound in biological applications:

-

Antimicrobial Efficacy Against Multidrug-resistant Strains :

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited multidrug-resistant strains of Staphylococcus aureus. The results indicated an MIC significantly lower than conventional antibiotics, suggesting its potential use as an alternative treatment option. -

Inhibition of Tumor Growth :

In another study involving animal models, administration of this compound resulted in reduced tumor size in xenograft models of breast cancer. The study reported a decrease in tumor volume by approximately 45% compared to control groups after four weeks of treatment.

Q & A

Q. Key Reaction Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 25–40°C | Higher temps risk side reactions (e.g., dehydration) |

| Solvent | Methanol/THF | Polar aprotic solvents enhance nucleophilicity |

| Catalyst | Pd/C or PtO₂ | Metal catalysts improve hydrogenation efficiency |

Yield optimization requires precise control of stoichiometry and inert atmospheres to prevent oxidation.

Advanced Question: How does stereochemistry at the methylidene group affect the compound’s biological activity?

Answer:

The methylidene group’s configuration (E/Z isomerism) influences molecular geometry, altering binding affinity to biological targets. For example:

- E-Isomer : Exhibits stronger interactions with hydrophobic enzyme pockets due to planar geometry.

- Z-Isomer : Steric hindrance reduces binding efficiency in rigid receptors .

Q. Methodological Approach :

- Use chiral chromatography or NMR (NOESY) to resolve isomers.

- Compare IC₅₀ values in enzyme inhibition assays (e.g., cytochrome P450) to quantify stereochemical effects .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

A combination of techniques ensures accurate structural elucidation:

- NMR :

- ¹H NMR : Peaks at δ 1.2–1.5 ppm (methyl groups), δ 4.1–4.3 ppm (alcohol proton).

- ¹³C NMR : Signals near 70 ppm (C-OH), 110–120 ppm (methylidene carbons) .

- IR : Strong O-H stretch (~3400 cm⁻¹) and C=C stretch (~1650 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 114.1 (C₇H₁₄O) with fragmentation patterns confirming branching .

Advanced Question: How can computational modeling predict the compound’s reactivity in novel catalytic systems?

Answer:

Density Functional Theory (DFT) simulations are critical for predicting:

- Reaction Pathways : Transition state energies for methylidenation or oxidation steps.

- Catalyst Interactions : Binding affinities with transition metals (e.g., Pd, Pt) .

Case Study :

DFT models of this compound interacting with Pd clusters showed a 15% higher activation energy for Z-isomer hydrogenation, aligning with experimental yield disparities .

Basic Question: What are the stability challenges for this compound under storage conditions?

Answer:

The compound is prone to:

- Oxidation : Alcohol group converts to ketone in air. Store under N₂ or Ar.

- Dehydration : Forms alkenes at >40°C. Use stabilizers like BHT (butylated hydroxytoluene) .

Q. Stability Data :

| Condition | Degradation Rate |

|---|---|

| 25°C, air | 20% loss in 7 days |

| 4°C, N₂ | <5% loss in 30 days |

Advanced Question: How to resolve contradictions in reported toxicity data across studies?

Answer:

Discrepancies often arise from:

- Purity Variability : Impurities (e.g., residual solvents) skew LD₅₀ results.

- Assay Differences : In vitro vs. in vivo models (e.g., hepatocyte viability vs. rodent studies).

Q. Resolution Strategy :

- Conduct purity analysis via HPLC before toxicity assays.

- Standardize protocols (e.g., OECD Guidelines 423 for acute oral toxicity) .

Basic Question: What are the applications of this compound in asymmetric synthesis?

Answer:

The compound serves as:

- Chiral Building Block : For synthesizing terpenes and pheromones.

- Ligand Precursor : Modifies metal catalysts in enantioselective hydrogenation .

Example :

In a 2024 study, it enabled 85% enantiomeric excess (ee) in the synthesis of (+)-α-pinene derivatives .

Advanced Question: How to design experiments probing its metabolic pathways in biological systems?

Answer:

- Isotopic Labeling : Use ¹⁴C-labeled compound to track metabolites in liver microsomes.

- LC-MS/MS : Identify phase I metabolites (e.g., hydroxylated derivatives).

- Enzyme Knockout Models : CRISPR-edited CYP3A4 cells to assess metabolic dependency .

Basic Question: What are the industrial safety protocols for handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation (TLV: 50 ppm).

- PPE : Nitrile gloves, goggles, and flame-resistant lab coats.

- Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid .

Advanced Question: How does electronic substituent effects alter its reactivity in Diels-Alder reactions?

Answer:

The methylidene group acts as a dienophile. Electron-withdrawing groups (EWGs) on the diene increase reaction rate:

- Hammett Analysis : ρ = +1.2 for para-substituted dienes, indicating electrophilic character.

- Case Study : Reaction with 1,3-butadiene-2-carboxylate showed 90% yield at 60°C vs. 40% yield with non-EWG dienes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.